molecular formula C13H12ClN3O B7539374 azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone

azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone

Cat. No. B7539374
M. Wt: 261.70 g/mol
InChI Key: JCRGUIZUZUJGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone, also known as CP-544326, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone acts as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are important mediators of inflammation and pain. By inhibiting COX-2, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory and analgesic effects in animal models. It has been found to reduce the production of inflammatory cytokines and to reduce pain in models of acute and chronic pain. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.

Advantages and Limitations for Lab Experiments

One advantage of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its selectivity for COX-2, which reduces the risk of side effects associated with non-selective COX inhibitors. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have good oral bioavailability and has a long half-life in animals. However, one limitation of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its effectiveness against different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-inflammatory properties, and further studies are needed to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, there is potential for the development of analogs of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone with improved solubility and selectivity for COX-2.

Synthesis Methods

The synthesis of azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone involves the reaction of 2-chloroacetophenone with hydrazine hydrate to form 2-chlorophenylhydrazine. This is then reacted with 3-methyl-2-butanone to form the corresponding pyrazoline intermediate. The final step involves the reaction of the pyrazoline intermediate with azetidine-2,4-dione to form azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone.

Scientific Research Applications

Azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and pain. It has been found to have anti-inflammatory properties and has been shown to reduce the production of inflammatory cytokines. Additionally, azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer.

properties

IUPAC Name

azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13(18)17-6-3-7-17/h1-2,4-5,8H,3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRGUIZUZUJGPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=NN2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone

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